molecular formula C15H14ClN7O2S B2688534 13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034505-98-9

13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2688534
CAS No.: 2034505-98-9
M. Wt: 391.83
InChI Key: LNTCMRXMMYEHPK-UHFFFAOYSA-N
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Description

13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a triazine ring, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting with the preparation of the tetrazole and triazine precursors. The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide, often using hydrazoic acid generated in situ . The triazine ring can be formed through a condensation reaction involving appropriate amines and aldehydes . The final step involves the coupling of these precursors under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of microwave irradiation to accelerate the reaction, as well as the use of specific solvents and catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and the use of specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a coordinating group, binding to metal ions and influencing their reactivity . The compound’s unique structure allows it to interact with various biological targets, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one apart is its combination of functional groups, which provides it with unique chemical and biological properties

Properties

IUPAC Name

13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN7O2S/c1-21-15(18-19-20-21)26-8-13(24)22-5-4-11-10(7-22)14(25)23-6-9(16)2-3-12(23)17-11/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTCMRXMMYEHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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